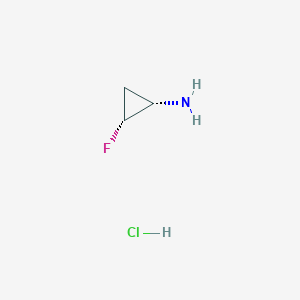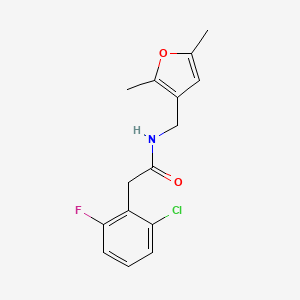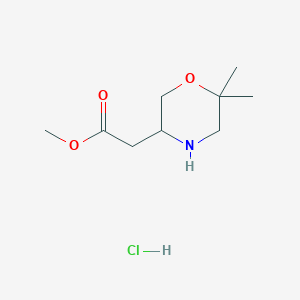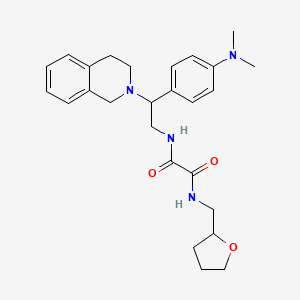
2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, commonly known as CPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPO belongs to the family of isoquinolones and has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antibacterial Activity : New quinazolines and quinoline derivatives have been synthesized and evaluated for their antimicrobial potential. These compounds have shown promising antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structural features of these compounds, including chlorophenyl and oxadiazolyl moieties, contribute to their activity, highlighting their potential as antimicrobial agents (Desai et al., 2007), (Desai et al., 2011).
Supramolecular Features
- Crystal and Molecular Structure : Studies on isomeric compounds with similar chlorophenyl substitutions have explored their supramolecular structures through X-ray diffraction. The research highlights how these structures are stabilized by a combination of strong and weak bonds, including hydrogen bonding and halogen interactions. These findings are crucial for understanding the material properties of such compounds, which could have implications in developing new materials with specific molecular recognition capabilities (Mandal & Patel, 2018).
Catalytic and Synthesis Applications
- Novel Synthetic Routes : Research has also focused on developing new synthetic methodologies for isoquinoline derivatives, demonstrating the utility of these compounds as intermediates in organic synthesis. For example, microwave-accelerated reactions catalyzed by palladium have been employed to synthesize novel isoquinolines, showcasing the versatility of chlorophenyl-substituted isoquinolines in facilitating efficient and selective synthesis processes (Prabakaran et al., 2010).
Electroluminescence and Material Science
- Electroluminescence Properties : Isoquinoline derivatives have been synthesized and characterized for their potential use in electroluminescent devices. Their photophysical, electrochemical, and thermal properties were examined, revealing how the structural elements of these compounds influence their suitability for use in organic light-emitting diodes (OLEDs). This research opens avenues for the design of new materials for electronic applications, emphasizing the role of specific molecular designs in achieving desired optical and electronic properties (Nagarajan et al., 2014).
properties
IUPAC Name |
2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-16-10-12-17(13-11-16)27-14-20(18-8-4-5-9-19(18)23(27)28)22-25-21(26-29-22)15-6-2-1-3-7-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCOYWCAYWKDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide](/img/structure/B2784053.png)




![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2784060.png)

![1-(3-Methylbenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2784065.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2784068.png)